N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide
CAS No.: 868375-63-7
Cat. No.: VC4263747
Molecular Formula: C17H15FN2O2S
Molecular Weight: 330.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868375-63-7 |
|---|---|
| Molecular Formula | C17H15FN2O2S |
| Molecular Weight | 330.38 |
| IUPAC Name | N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide |
| Standard InChI | InChI=1S/C17H15FN2O2S/c1-3-20-15-12(18)8-6-10-14(15)23-17(20)19-16(21)11-7-4-5-9-13(11)22-2/h4-10H,3H2,1-2H3 |
| Standard InChI Key | FUMILZBDFQEVCY-ZPHPHTNESA-N |
| SMILES | CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3OC)F |
Introduction
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide is a complex organic compound that belongs to the benzothiazole class of chemicals. This compound is characterized by its unique molecular structure, which includes a benzothiazole ring system linked to a methoxybenzamide moiety. Despite the lack of specific information on this exact compound in the provided search results, we can infer its properties and potential applications based on similar compounds and the general characteristics of benzothiazoles.
Synthesis and Reaction Conditions
The synthesis of benzothiazole derivatives typically involves several key steps, including the formation of the benzothiazole core and subsequent reactions to attach the desired functional groups. For compounds like N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)butanamide, the synthesis involves careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Continuous flow reactors may be used in industrial settings to enhance scalability and efficiency.
Potential Applications
Benzothiazole derivatives are known for their biological activities, including antimicrobial and anticancer properties . While specific data on N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide is not available, compounds with similar structures are often explored for their potential in medicinal chemistry.
Research Findings and Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume